molecular formula C7H5ClN2O B8011117 8-Chloroimidazo[1,2-a]pyridin-2-ol

8-Chloroimidazo[1,2-a]pyridin-2-ol

Cat. No.: B8011117
M. Wt: 168.58 g/mol
InChI Key: WFTDCTRHRZTDLD-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for various diseases. The structure of this compound consists of a fused bicyclic system with a chlorine atom at the 8th position and a hydroxyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,2-a]pyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable chloro-substituted ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloroimidazo[1,2-a]pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. The compound’s anticancer activity could be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Chloroimidazo[1,2-a]pyridin-2-ol can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-2-1-3-10-4-6(11)9-7(5)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTDCTRHRZTDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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